Naphthalene

Description

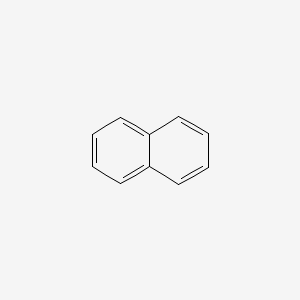

Structure

3D Structure

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | naphthalene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Naphthalene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-16-4, 62238-84-0 | |

| Record name | Polynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020913 | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |

CAS No. |

91-20-3 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Chemical Synthesis and Green Chemistry Approaches

Modern Catalytic Synthetic Pathways

The advent of catalysis has revolutionized naphthalene (B1677914) production, offering alternatives to the historical reliance on coal tar. ijrpr.com Catalytic processes, primarily utilizing petroleum-derived feedstocks, have become central to modern synthesis. ijrpr.com

One prominent method is the dealkylation of alkyl-substituted aromatic hydrocarbons, such as alkylbenzenes. ijrpr.com This process, which involves the removal of alkyl groups, is typically carried out at high temperatures (450–650°C) and pressures, employing catalysts like zeolites or metal oxides. ijrpr.com

Another key catalytic route involves passing petroleum fractions over a copper (Cu) catalyst at elevated temperatures (around 680°C), which yields both this compound and methylthis compound. ijrpr.com Furthermore, high-temperature (500-550°C) and high-pressure (20-50 atm) catalytic reforming of naphtha in the presence of platinum or rhenium catalysts on an alumina (B75360) support facilitates cracking and cyclization reactions to form this compound. ijrpr.com

The mechanisms underlying these catalytic transformations are complex, often involving a series of intermediate steps. A general pathway includes:

Dehydrogenation: The removal of hydrogen atoms from naphtha molecules to create olefins. ijrpr.com

Aromatization: The cyclization and subsequent aromatization of these olefinic intermediates to form naphthene structures, which then lead to this compound. ijrpr.com

In addition to these production-scale methods, various catalytic reactions are employed for the functionalization of the this compound core, including oxidation and reduction. For instance, this compound can be reduced to 1,2-dihydrothis compound (B1214177) (tetralin) using hydrogen gas in the presence of nickel (Ni) or platinum (Pt) catalysts. ijrpr.com

Regioselective Synthesis Methodologies for Substituted Naphthalenes

The ability to introduce substituents at specific positions on the this compound ring is crucial for the synthesis of targeted molecules with desired properties. Consequently, the development of regioselective synthesis methodologies has garnered significant attention. nih.govresearchgate.net Traditional electrophilic aromatic substitution reactions often suffer from a lack of regiocontrol, which depends heavily on the directing effects of existing functional groups. researchgate.net To overcome this, a variety of more precise methods have been developed.

One powerful strategy is the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective preparation of a wide array of substituted naphthalenes under mild conditions using reagents like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov This methodology is tolerant of various functional groups and has been successfully extended to the synthesis of other fused ring systems like carbazoles and dibenzothiophenes. nih.gov

Transition metal-catalyzed reactions have also emerged as a cornerstone of regioselective this compound functionalization. researchgate.net These methods include:

[4+2] cycloaddition reactions. nih.gov

Annulation of arenes with an unsaturated carbonyl side chain. nih.gov

The reaction of aryl halides or arylmetal compounds with alkynes. nih.gov

Annulation of arynes with alkynes. nih.gov

The Dötz reaction, which involves the annulation of Fischer carbenes. nih.gov

Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes. nih.gov

For example, an iron(III) chloride (FeCl₃)-promoted annulation of aryl acetaldehydes with alkynes provides a direct and versatile route to polysubstituted naphthalenes with excellent regioselectivity under mild conditions. lookchem.com This system can differentiate between internal and terminal alkynes and demonstrates high selectivity in reactions with silyl (B83357) alkynes. lookchem.com Similarly, palladium-catalyzed reactions of aryl iodides with internal alkynes can produce tetrasubstituted naphthalenes. capes.gov.br

A metal-free approach for the regioselective synthesis of iodinated naphthalenes involves the reaction of o-(alkynyl)benzaldehyde derivatives with bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄) and subsequent addition of an alkyne or an alkene. acs.org This process proceeds at room temperature and yields products in a predictable and regioselective manner. acs.org

| Method | Key Reagents/Catalysts | Outcome |

| 6-endo-dig Electrophilic Cyclization | ICl, I₂, Br₂, NBS, PhSeBr | Regioselective synthesis of polysubstituted naphthalenes from propargylic alcohols. nih.gov |

| FeCl₃-Promoted Annulation | FeCl₃ | Regioselective synthesis of mono-, di-, and polysubstituted naphthalenes from aryl acetaldehydes and alkynes. lookchem.com |

| Palladium-Catalyzed Annulation | Palladium acetate | Synthesis of substituted naphthalenes from 1-bromo-2-vinylbenzene derivatives and alkynes. thieme-connect.com |

| Metal-Free Iodonium-Mediated Cycloaddition | IPy₂BF₄ | Regioselective synthesis of iodinated naphthalenes from o-(alkynyl)benzaldehydes and alkynes/alkenes. acs.org |

Nitrogen-to-Carbon Transmutation in Isoquinolines for this compound Derivatives Synthesis

A novel and powerful strategy for synthesizing substituted naphthalenes involves the skeletal editing of isoquinolines through a nitrogen-to-carbon (N-to-C) single-atom transmutation. researchgate.netresearchgate.netnih.gov This approach is significant as it allows for the conversion of a readily available heterocyclic scaffold into an all-carbon aromatic system, expanding the utility of isoquinolines in organic synthesis. nih.gov

This transformation is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, as the carbon source. researchgate.netresearchgate.netnih.gov The reaction proceeds through a proposed mechanism involving the reaction of the phosphonium ylide with the isoquinoline (B145761) to form an intermediate that undergoes ring-opening to a triene species. researchgate.netnih.govnih.gov This triene intermediate then undergoes a 6π-electrocyclization and subsequent elimination to yield the final this compound product. researchgate.netnih.gov

This methodology exhibits a broad substrate scope, tolerating a variety of functional groups on the isoquinoline ring, including bromo, chloro, fluoro, ether, and thioether moieties. nih.gov Both alkyl and aryl substituents at the C-1 position of the isoquinoline are accommodated, although C-1 aryl-substituted isoquinolines may result in lower yields. nih.gov A key advantage of this strategy is the precise swapping of a nitrogen atom for a CH unit without altering the rest of the molecular framework. nih.gov Furthermore, this method facilitates the synthesis of ¹³C-labeled naphthalenes by using a ¹³C-labeled phosphonium ylide as the carbon source. researchgate.netnih.gov

Hydrothermal Imidization for this compound Bisimides

This compound bisimides (NBIs) are an important class of organic compounds with applications in materials science. researcher.life Traditional synthetic routes to NBIs often involve harsh reaction conditions, toxic organic solvents, and an excess of reagents. researchgate.netrsc.org A greener and highly efficient alternative is the use of hydrothermal synthesis. researchgate.netrsc.org

Hydrothermal imidization involves the condensation of a this compound dianhydride, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA), with monoamines in high-temperature water (e.g., 200°C) under autogenous pressure. researchgate.netrsc.orgresearchgate.net This method proceeds quantitatively without the need for organic solvents, catalysts, or an excess of the amine. researchgate.netrsc.org The purification of the resulting NBI products is often unnecessary due to the high purity of the crude product. rsc.org

Under hydrothermal conditions, water acts as both a non-toxic solvent and a catalyst. rsc.org At elevated temperatures and pressures, the ionic product of water increases, meaning the concentrations of H₃O⁺ and OH⁻ ions rise, allowing it to act as both an acid and a base catalyst, which is beneficial for condensation reactions. rsc.org This technique has been successfully applied to the synthesis of a variety of symmetrically substituted NBIs and has also been extended to the production of perylene (B46583) bisimides. researchgate.netresearchgate.net The resulting products are often highly crystalline. rsc.org

| Parameter | Conventional Synthesis | Hydrothermal Synthesis |

| Solvent | Toxic organic solvents (e.g., DMF) | Water researchgate.netrsc.org |

| Catalyst | Often required | Not required researchgate.netrsc.org |

| Reagent Stoichiometry | Excess amine is common | Stoichiometric amounts rsc.org |

| Purification | Recrystallization or chromatography | Often not required rsc.org |

| Yield | Variable | Quantitative researchgate.netrsc.org |

Green Chemistry Catalysis in this compound Derivative Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. This is particularly evident in the use of novel, environmentally benign catalysts for the synthesis of this compound derivatives.

This compound-based polymers can be synthesized via one-stage Friedel-Crafts crosslinking. mdpi.com These polymers can then serve as supports for catalytically active metals, such as palladium (Pd), for use in cross-coupling reactions. mdpi.com The functionalization of this compound with groups like -OH, -SO₃H, and -NO₂ can influence the porosity of the resulting polymer and the distribution of the supported catalyst. mdpi.com

Chitosan (B1678972), a natural, biocompatible, and biodegradable polymer, has emerged as a valuable support for heterogeneous catalysts. tandfonline.com By introducing sulfonic acid groups onto the chitosan backbone, a highly effective and environmentally friendly catalyst, chitosan-sulfonic acid (CS-SO₃H), is produced. tandfonline.com This catalyst has proven to be efficient in the synthesis of this compound-based azines. tandfonline.comresearchgate.nettandfonline.com

The synthesis involves the condensation of (E)-(naphthalen-1-ylmethylene)hydrazine with various aldehydes and ketones. tandfonline.comnih.gov The use of CS-SO₃H as a catalyst offers several advantages, including high yields, short reaction times, and catalyst reusability. researchgate.netnih.gov The reactions can be carried out using both thermal and grinding techniques, further enhancing the green credentials of this methodology. tandfonline.comnih.gov This approach aligns with the goals of eco-conscious drug development and provides a cost-effective and biodegradable catalytic system for organic transformations. tandfonline.com

Microwave-Assisted Synthesis in Green this compound Production

Microwave-assisted synthesis (MAS) has emerged as a significant tool in green chemistry, offering substantial advantages over conventional heating methods. mdpi.com These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced energy efficiency. mdpi.comukm.my The direct interaction of microwave radiation with molecules that possess a dipole moment allows for rapid and uniform heating of the reaction mixture, a stark contrast to the slower and less efficient heat transfer of conventional methods. scheikundeinbedrijf.nlrsc.org This targeted heating can also lead to higher selectivity and product purity, simplifying work-up procedures. mdpi.com

In the context of this compound and its derivatives, microwave-assisted techniques have demonstrated considerable potential. For instance, the synthesis of this compound-monothiourea isomers using microwave irradiation resulted in significantly higher yields (82-89%) and a drastic reduction in reaction time (from 6 hours to 5 minutes) compared to conventional reflux heating. ukm.my Another example is the cleavage of 2-methoxythis compound (B124790) to produce naphthol, where the reaction time was reduced from 72 hours with conventional heating to just 5 minutes using a sealed Teflon container in a microwave oven. scheikundeinbedrijf.nl

The principles of green chemistry are well-aligned with the advantages offered by MAS. By reducing reaction times and often enabling solvent-free conditions, microwave synthesis minimizes energy consumption and the use of potentially hazardous solvents. rsc.orgbspublications.net The ability to use recyclable solvents or conduct reactions on solid supports further enhances its environmental credentials. For example, the synthesis of disodium (B8443419) this compound-2,6-dicarboxylate, an organic anode material, has been successfully achieved on a gram-scale using a rapid microwave-assisted method, showcasing the scalability and sustainability of this approach. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |

| Synthesis of this compound-monothiourea Isomers | Reaction Time: 6 hours, Yield: 31-82% | Reaction Time: 5 minutes, Yield: 82-89% | ukm.my |

| Cleavage of 2-methoxythis compound | Reaction Time: 72 hours | Reaction Time: 5 minutes | scheikundeinbedrijf.nl |

| Esterification of Benzoic Acid | Reaction Time: 80 minutes | Reaction Time: 1 minute | scheikundeinbedrijf.nl |

Formation Mechanisms in Extreme Conditions

The formation of this compound in extreme environments, such as combustion flames and the interstellar medium, is governed by complex reaction pathways involving radical species. acs.orguoa.gr These mechanisms are critically dependent on factors like temperature and pressure. acs.orgacs.org

Hydrogen-Abstraction-Acetylene-Addition (HACA) Routes

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely accepted pathway for the growth of polycyclic aromatic hydrocarbons (PAHs), including this compound, in high-temperature environments. rsc.orgresearchgate.net This mechanism involves a sequence of reactions, beginning with the abstraction of a hydrogen atom from an aromatic ring, creating a radical site. researchgate.net An acetylene (B1199291) molecule then adds to this radical site, followed by cyclization and further reactions to form a new aromatic ring. rsc.org

Experimental evidence has confirmed that the reaction of a phenyl radical with two acetylene molecules can form this compound, validating the HACA mechanism. acs.org There are several variations of the HACA route, including the Bittner-Howard and Frenklach pathways, which differ in the specific intermediates and reaction steps involved. acs.org For instance, the Bittner-Howard pathway involves the addition of a second acetylene molecule to the initial C8H7 intermediate, while the Frenklach route may involve the formation of phenylacetylene (B144264) as an intermediate. The efficiency of these routes can be influenced by temperature and pressure, with some intermediates being more stable under specific conditions. acs.org

Radical Recombination Pathways

In addition to the step-wise growth described by the HACA mechanism, the recombination of radical species can also lead to the formation of this compound. One notable pathway is the self-recombination of two cyclopentadienyl (B1206354) radicals (c-C₅H₅). acs.orgresearchgate.net This reaction has been proposed as a significant route to this compound in aromatic systems. researchgate.net Other radical recombination reactions, such as the reaction of a benzyl (B1604629) radical with a propargyl radical, have also been suggested to contribute to this compound formation in flames. acs.orguoa.gr

Phenyl Radical Reactions with Unsaturated Hydrocarbons

The reaction of phenyl radicals (C₆H₅) with various unsaturated hydrocarbons is a crucial pathway for this compound formation, particularly in combustion and astrochemical environments. acs.orgosti.gov These reactions can proceed even at low temperatures, challenging the conventional wisdom that PAH formation only occurs in high-temperature settings. pnas.orguhmreactiondynamics.org

A key example is the reaction of the phenyl radical with vinylacetylene (CH₂=CH-C≡CH). pnas.org This reaction has been shown to be barrierless and can lead to the formation of this compound even at temperatures as low as 10 K, such as those found in cold molecular clouds. uhmreactiondynamics.org The reaction proceeds through the formation of a van der Waals complex, followed by isomerization and cyclization. pnas.orguhmreactiondynamics.org

Similarly, the reaction of the phenyl radical with 1,3-butadiene (B125203) can also form this compound derivatives. acs.orgosti.gov Under single-collision conditions, this reaction has been observed to produce dihydrothis compound. acs.org These reactions involving phenyl radicals and unsaturated hydrocarbons highlight a versatile chemical route for the stepwise growth of PAHs. pnas.org

Table 2: Key Radical Reactions in this compound Formation

| Reactants | Key Intermediates/Products | Environment/Conditions | Reference(s) |

| Phenyl radical + Acetylene (HACA) | Phenylacetylene, C8H7 radicals | Combustion flames, High temperature | acs.org |

| Cyclopentadienyl radical + Cyclopentadienyl radical | This compound | Aromatic systems | acs.orgresearchgate.net |

| Benzyl radical + Propargyl radical | This compound | Flames | acs.orguoa.gr |

| Phenyl radical + Vinylacetylene | This compound | Combustion, Interstellar medium, Low temperature | pnas.orguhmreactiondynamics.org |

| Phenyl radical + 1,3-Butadiene | Dihydrothis compound | Combustion, Single-collision conditions | acs.orgosti.gov |

Reaction Mechanisms and Reactivity

Electrophilic Aromatic Substitution (EAS) Mechanisms

Naphthalene (B1677914) readily undergoes electrophilic aromatic substitution (EAS) reactions, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. These reactions, including nitration, halogenation, and acylation, predominantly occur at the α-position (C1). vpscience.org

The preference for electrophilic attack at the C1 position over the C2 position is a well-established phenomenon. vpscience.orgaskfilo.comlibretexts.org This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during the reaction. vpscience.orgaskfilo.comvaia.com When an electrophile attacks the C1 position, the resulting intermediate, known as an arenium ion, can delocalize the positive charge across the bicyclic system while preserving a complete benzene (B151609) ring in one of the resonance structures. vpscience.orgstackexchange.comechemi.com This preservation of aromaticity in one ring provides significant resonance stabilization. stackexchange.comechemi.com

In contrast, attack at the C2 position leads to an intermediate where no single resonance structure can maintain a fully aromatic benzene ring. stackexchange.comechemi.com Consequently, the intermediate from C1 attack is more stable, has a lower activation energy for its formation, and is therefore the kinetically favored pathway. libretexts.orgstackexchange.com Specifically, the carbocation resulting from attack at the C1 position has seven total resonance structures, with four of them preserving the aromaticity of the second ring. The carbocation from C2 attack has only six resonance structures, with only two maintaining a full benzene ring. stackexchange.com

While kinetic control typically favors the formation of the 1-substituted product, the distribution of products can be influenced by reaction conditions, most notably temperature. The sulfonation of this compound is a classic example of this phenomenon, demonstrating the principles of kinetic versus thermodynamic control. thecatalyst.orgvaia.com

At lower temperatures, around 80°C, the sulfonation of this compound yields primarily this compound-1-sulfonic acid, the kinetically controlled product. thecatalyst.orgvaia.comquora.com This is because the activation energy for the formation of the 1-isomer is lower. stackexchange.comvaia.com However, at higher temperatures, around 160°C, the major product is this compound-2-sulfonic acid, the thermodynamically controlled product. thecatalyst.orgvaia.comquora.com

The reversibility of the sulfonation reaction is key to this temperature dependence. stackexchange.com At higher temperatures, the system has enough energy to overcome the higher activation energy barrier leading to the 2-isomer, and the initially formed 1-isomer can revert to this compound and then react to form the more stable 2-isomer. stackexchange.comvaia.com The greater stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position, an interaction that is present in the 1-isomer. stackexchange.comthecatalyst.org

| Reaction Condition | Major Product | Type of Control | Controlling Factor |

|---|---|---|---|

| Low Temperature (~80°C) | This compound-1-sulfonic acid | Kinetic | Lower activation energy for formation |

| High Temperature (~160°C) | This compound-2-sulfonic acid | Thermodynamic | Greater stability of the final product |

The stability of the intermediate carbocation, or arenium ion, is the cornerstone of understanding the regioselectivity in the electrophilic aromatic substitution of this compound. vpscience.orgvaia.comvaia.com The attack of an electrophile disrupts the aromatic π-system, creating a high-energy intermediate. liu.edu The stability of this intermediate is determined by the extent to which the positive charge can be delocalized through resonance. vaia.com

In contrast, for attack at the C2 (β) position, the number of resonance structures that maintain a fully aromatic benzene ring is fewer. stackexchange.comechemi.com This results in a less stable carbocation intermediate with a higher energy of activation. echemi.com Therefore, the reaction preferentially proceeds through the more stable C1 intermediate, leading to the observed regioselectivity. askfilo.com

| Position of Electrophilic Attack | Number of Resonance Structures Preserving a Benzene Ring | Relative Stability of Intermediate | Favored Product |

|---|---|---|---|

| C1 (α-position) | 4 | More Stable | Kinetic Product |

| C2 (β-position) | 2 | Less Stable | Thermodynamic Product (in reversible reactions) |

Influence of Reaction Conditions on Product Distribution (e.g., Temperature-Dependent Sulfonation)

Oxidation Mechanisms

The oxidation of this compound, particularly initiated by hydroxyl radicals, is a critical process in atmospheric chemistry and has been the subject of detailed theoretical studies. rsc.orgrsc.org

The initial step in the atmospheric oxidation of this compound is the addition of a hydroxyl (OH) radical to the this compound ring. rsc.orgresearchgate.net This addition can occur at different positions, but theoretical studies indicate that addition to the C1-position is the dominant initial step, forming a C10H8-1-OH radical. rsc.orgresearchgate.net Following this initial addition, the subsequent reactions can involve the addition of molecular oxygen (O2) or the abstraction of a hydrogen atom. rsc.org

One significant pathway involves the addition of O2 to the C2 position of the C10H8-1-OH radical, leading to the formation of a peroxy radical. rsc.orgresearchgate.net This peroxy radical can then undergo further reactions, including reacting with nitric oxide (NO) or undergoing intramolecular hydrogen transfer. rsc.org Another pathway involves the abstraction of a hydrogen atom by O2 to form 1-naphthol (B170400). rsc.orgresearchgate.net At higher temperatures (T ≥ 600 K), the direct abstraction of hydrogen atoms from this compound by OH radicals to form naphthyl radicals becomes a more significant initial step. nih.gov

Theoretical studies have shown that the addition of the hydroxyl radical to this compound exhibits regioselectivity. The addition to the C1 position, leading to the eventual formation of 1-naphthol, is kinetically favored at lower temperatures. nih.govacs.orgresearchgate.net The reaction pathway leading to 1-naphthol has a negative effective activation energy, whereas the pathway to 2-naphthol (B1666908) has a positive activation energy. nih.govacs.orgresearchgate.net

As a result, at temperatures below 410 K, 1-naphthol is the most abundant product from the oxidation of this compound by OH radicals. nih.govacs.orgresearchgate.net However, this regioselectivity is temperature and pressure-dependent, decreasing with increasing temperature and decreasing pressure. nih.govacs.orgresearchgate.net This indicates that at higher temperatures, the formation of 2-naphthol becomes more competitive.

Kinetic Rate Constant Estimation and Transition State Theory Application in Oxidation

The oxidation of this compound, particularly by hydroxyl (OH) radicals, has been a subject of detailed theoretical investigation to understand its atmospheric degradation and combustion processes. acs.orgnih.govresearchgate.netresearchgate.netnih.govrsc.org

Theoretical studies employing density functional theory (DFT) and benchmark CBS-QB3 have been used to model the oxidation mechanisms. acs.orgnih.govresearchgate.net Kinetic rate constants are often estimated using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. acs.orgresearchgate.netnih.govrsc.org

One key pathway in this compound oxidation is the addition of an OH radical. acs.orgnih.gov The initial bimolecular reaction step for OH addition leading to 1-naphthol has a negative activation energy of approximately -1.5 kcal/mol, while the pathway to 2-naphthol has a positive activation energy of about 1 kcal/mol. acs.orgnih.gov This indicates that the formation of 1-naphthol is kinetically favored at lower temperatures. acs.orgresearchgate.netnih.gov

Effective rate constants calculated via a steady-state analysis on a two-step model confirm that at temperatures below 410 K, 1-naphthol is the major product. acs.orgresearchgate.netnih.gov The regioselectivity of the OH addition decreases as temperature increases and pressure decreases. acs.orgresearchgate.netnih.gov

Another initial oxidation pathway at high temperatures (T ≥ 600 K) is the abstraction of a hydrogen atom by an OH radical, forming 1- and 2-naphthyl radicals. nih.govresearchgate.net Bimolecular kinetic rate constants for this process have been estimated using TST and show excellent agreement with experimental data, supporting a two-step reaction scheme. nih.govresearchgate.net

The application of TST in these studies is crucial for predicting reaction rates. However, for the initial OH-addition steps, RRKM calculations show that the transition state approximation can break down at ambient pressure due to small or negative activation energies. acs.orgresearchgate.netnih.gov Very high pressures (over 10^5 bar) would be necessary to restore the validity of this approximation. acs.orgnih.gov

The atmospheric oxidation of the this compound-OH adduct by molecular oxygen (O2) has also been studied. rsc.org The addition of O2 is thermodynamically and kinetically favored at specific positions, with the syn addition modes being more favorable due to the formation of an intramolecular hydrogen bond. rsc.org

Below is a table summarizing key kinetic data for the oxidation of this compound and its derivatives.

| Reactant/Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| 1-Naphthalene Sulphonic Acid (1NS) + Ozone | ~252 | Direct reaction |

| 1,5-Naphthalene Disulphonic Acid (1,5NDS) + Ozone | ~41 | Direct reaction |

| 3-Nitrobenzene Sulphonic Acid (3NBS) + Ozone | ~22 | Direct reaction |

| This compound + OH | k = 1.105 × 10⁻¹² × exp(902/T) s⁻¹ molec⁻¹ cm³ | Adapted from multiple studies |

| Naphthol + OH | k = 1.35 × 10⁻¹⁰ s⁻¹ molec⁻¹ cm³ | - |

Data sourced from multiple studies. copernicus.orgiwaponline.com

Reduction Mechanisms

This compound can be reduced to form various hydrogenated products. The Birch reduction is a notable method for the partial reduction of aromatic rings. byjus.comwikipedia.org

The Birch reduction of this compound involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comwikipedia.org The mechanism proceeds through the following steps:

Electron Transfer: A solvated electron from the dissolved alkali metal adds to the this compound ring, forming a radical anion. byjus.comwikipedia.org

Protonation: The radical anion abstracts a proton from the alcohol. byjus.comwikipedia.org

Second Electron Transfer: A second electron is transferred to the resulting radical, forming a carbanion. byjus.com

Second Protonation: This carbanion is then protonated by the alcohol to yield the final diene product. byjus.com